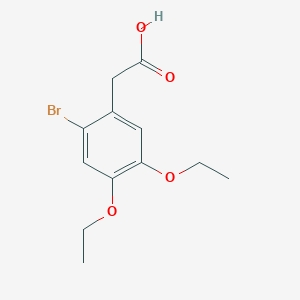

(2-Bromo-4,5-diethoxyphenyl)acetic acid

Description

Significance of Arylacetic Acid Scaffolds as Chemical Building Blocks

Arylacetic acids are organic compounds characterized by an acetic acid group attached to an aromatic ring. The core structure, or "scaffold," of these molecules is a fundamental building block in the synthesis of more complex chemical entities. nih.gov In medicinal chemistry, scaffolds are defined as the core structures of molecules to which various functional groups can be attached. nih.gov This modular nature allows chemists to systematically alter a molecule's properties.

The arylacetic acid scaffold is prevalent in a wide array of pharmaceuticals and biologically active compounds. idosi.org Its presence is crucial for the molecular architecture that often dictates biological activity. The ability to use these scaffolds as starting points for creating libraries of related compounds is a cornerstone of modern drug discovery and materials science. nih.govacs.org

Strategic Role of Halogenated Aromatic Systems in Diversified Chemical Transformations

The introduction of a halogen atom onto an aromatic ring is a key strategic move in organic synthesis. numberanalytics.com Halogenation is a type of electrophilic aromatic substitution where a halogen, such as bromine or chlorine, replaces a hydrogen atom on the aromatic ring. libretexts.orglibretexts.org This reaction typically requires a catalyst, such as a Lewis acid like aluminum bromide (AlBr₃) or ferric bromide (FeBr₃), to activate the halogen, making it a sufficiently strong electrophile to react with the stable aromatic ring. libretexts.orglibretexts.org

The presence of a halogen atom, like bromine, on an aromatic ring serves several purposes:

Reactive Handle: The halogen acts as a reactive site for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. acs.org This vastly expands the diversity of molecules that can be synthesized from a single halogenated intermediate.

Blocking Position: A halogen can be used to block a specific position on the aromatic ring, directing subsequent reactions to other available sites.

This strategic use of halogenation is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov

Positioning of (2-Bromo-4,5-diethoxyphenyl)acetic Acid within the Class of Functionalized Aromatic Acids

This compound is a specific example of a functionalized aromatic acid that embodies the principles discussed in the preceding sections. It belongs to the class of halogenated arylacetic acids and possesses a highly substituted phenyl ring.

Its structure features:

An arylacetic acid moiety , providing the foundational scaffold.

A bromine atom at the C2 position of the phenyl ring, which serves as a key site for further chemical modification.

Two ethoxy groups at the C4 and C5 positions, which are electron-donating and influence the electronic character and solubility of the molecule.

This combination of functional groups makes this compound a versatile intermediate in multi-step organic synthesis. The bromine atom, in particular, positions this compound as a precursor for cross-coupling reactions, enabling the construction of more elaborate molecular architectures. While detailed research findings on this specific diethoxy variant are not as prevalent as its dimethoxy counterpart, its structural properties firmly place it within the family of valuable synthetic building blocks.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BrO₄ uni.lu |

| Monoisotopic Mass | 302.01538 Da uni.lu |

| SMILES | CCOC1=C(C=C(C(=C1)CC(=O)O)Br)OCC uni.lu |

| InChI | InChI=1S/C12H15BrO4/c1-3-16-10-5-8(6-12(14)15)9(13)7-11(10)17-4-2/h5,7H,3-4,6H2,1-2H3,(H,14,15) uni.lu |

| InChIKey | QPJDHWGJKWKCNZ-UHFFFAOYSA-N uni.lu |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-(2-bromo-4,5-diethoxyphenyl)acetic acid |

| Aluminum bromide |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-bromo-4,5-diethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO4/c1-3-16-10-5-8(6-12(14)15)9(13)7-11(10)17-4-2/h5,7H,3-4,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJDHWGJKWKCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)CC(=O)O)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4,5 Diethoxyphenyl Acetic Acid and Its Advanced Intermediates

Retrosynthetic Strategies for the Preparation of (2-Bromo-4,5-diethoxyphenyl)acetic Acid

A logical retrosynthetic analysis of this compound reveals several potential pathways for its construction. The primary disconnections can be made at the C-C bond of the acetic acid moiety or at the C-Br bond on the aromatic ring.

One common strategy involves the late-stage introduction of the bromine atom onto a pre-formed (4,5-diethoxyphenyl)acetic acid scaffold. This approach relies on the regioselective bromination of the activated aromatic ring.

Alternatively, the synthesis can commence from a pre-brominated and di-ethoxylated benzene (B151609) derivative. In this case, the key challenge lies in the construction of the acetic acid side chain at the appropriate position. This can be achieved through various methods, including the conversion of a benzaldehyde (B42025) or the cyanation of a benzyl (B1604629) halide followed by hydrolysis.

A third approach involves the modification of a related analogue, such as the conversion of a dimethoxy-substituted compound to its diethoxy counterpart. However, this method can present challenges due to the stability of the ether linkages.

Synthesis of Precursors with Specific Substitution Patterns

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors with the desired arrangement of bromo and diethoxy substituents on the phenyl ring.

While direct bromination of (4,5-diethoxyphenyl)acetonitrile is a plausible route, the synthesis of its dimethoxy analogue provides valuable insights. The bromination of 3,4-dimethoxybenzaldehyde (B141060) is a well-established procedure that can be adapted for the corresponding diethoxy compound. For instance, reacting 3,4-dimethoxybenzaldehyde with bromine in acetic acid yields 2-bromo-4,5-dimethoxybenzaldehyde (B182550) in good yield. google.com A similar reaction with 3,4-diethoxybenzaldehyde (B1346580) would be expected to produce 2-bromo-4,5-diethoxybenzaldehyde (B184990), a key intermediate.

An alternative and potentially safer bromination method involves the use of potassium bromate (B103136) (KBrO₃) in an acidic medium, which generates bromine in situ. This method has been successfully applied to the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde, affording the product in high yield. sunankalijaga.orgsunankalijaga.org

| Starting Material | Reagents | Product | Yield | Reference |

| Veratraldehyde | KBrO₃, H₂SO₄ | 2-bromo-4,5-dimethoxybenzaldehyde | 82.03% | sunankalijaga.orgsunankalijaga.org |

| 3,4-dimethoxybenzaldehyde | Br₂, Acetic Acid | 2-bromo-4,5-dimethoxybenzaldehyde | 86.5% | google.com |

This table presents data for the synthesis of the dimethoxy analogue, which serves as a model for the synthesis of the diethoxy compound.

From 2-bromo-4,5-diethoxybenzaldehyde, the synthesis can proceed to (2-Bromo-4,5-diethoxyphenyl)acetonitrile. A patent describes the conversion of 2-bromo-4,5-dimethoxybenzaldehyde to 2-bromo-4,5-dimethoxycinnamonitrile, followed by reduction to 2-bromo-4,5-dimethoxybenzenepropanenitrile. google.com A more direct route to the acetonitrile (B52724) would involve a reaction such as the one described for the synthesis of 2-(2-bromo-4-nitrophenyl)acetonitrile, where a substituted fluorobenzene (B45895) is reacted with ethyl cyanoacetate. chemicalbook.com

Another synthetic approach involves the preparation of a substituted benzeneacetic acid ester, which can then be hydrolyzed to the final product. The synthesis of (3,4-dimethoxyphenyl)acetic acid (homoveratric acid) is well-documented and can serve as a template. chemicalbook.com This compound can be prepared from veratraldehyde through various intermediates. orgsyn.org

Once (4,5-diethoxyphenyl)acetic acid is obtained, the next critical step is its regioselective bromination at the 2-position. The electron-donating nature of the two ethoxy groups strongly activates the aromatic ring, directing the electrophilic substitution to the ortho and para positions. Since the para position is blocked, bromination is expected to occur at one of the ortho positions (2 or 6).

The synthesis of this compound can also be envisioned through the etherification of the corresponding dihydroxy precursor. This would involve the demethylation of (2-Bromo-4,5-dimethoxyphenyl)acetic acid to yield (2-Bromo-4,5-dihydroxyphenyl)acetic acid, followed by ethylation of the hydroxyl groups. However, demethylation of bromomethoxybenzoic acids can sometimes be accompanied by bromine rearrangement, which could complicate this route.

Construction of the Acetic Acid Moiety

A crucial step in the synthesis of this compound is the formation of the acetic acid side chain. This can be accomplished through several reliable synthetic methods.

One of the most common methods for constructing the acetic acid moiety is through the hydrolysis of a corresponding benzyl nitrile. The synthesis of (2-Bromo-4,5-diethoxyphenyl)acetonitrile can be achieved from 2-Bromo-4,5-diethoxybenzaldehyde. This aldehyde can be converted to the corresponding benzyl halide, which is then reacted with a cyanide salt to introduce the nitrile group. Subsequent acidic or basic hydrolysis of the nitrile yields the desired carboxylic acid.

A Chinese patent details the synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile from 2-bromo-4,5-dimethoxybenzaldehyde. google.com This involves a condensation with acetonitrile to form a cinnamonitrile (B126248), followed by reduction. A similar sequence starting from 2-bromo-4,5-diethoxybenzaldehyde would provide a viable route to (2-Bromo-4,5-diethoxyphenyl)acetonitrile. The hydrolysis of this nitrile would then yield the target acid.

| Intermediate | Reaction | Product |

| 2-Bromo-4,5-diethoxybenzaldehyde | Conversion to benzyl halide, followed by cyanation | (2-Bromo-4,5-diethoxyphenyl)acetonitrile |

| (2-Bromo-4,5-diethoxyphenyl)acetonitrile | Acid or base hydrolysis | This compound |

This table outlines a general synthetic sequence for the construction of the acetic acid moiety.

Another powerful method involves the Willgerodt-Kindler reaction, which can convert an aryl methyl ketone to a phenylacetic acid derivative. However, this would require the synthesis of 2-bromo-4,5-diethoxyacetophenone as a starting material.

Methods Utilizing Nitrile Intermediates and Subsequent Acidic or Basic Hydrolysis

A common and effective strategy for the synthesis of substituted phenylacetic acids, including the target compound, involves the use of a nitrile intermediate. This approach typically begins with a suitably substituted benzyl halide, which is converted to the corresponding phenylacetonitrile. Subsequent hydrolysis of the nitrile group then yields the desired carboxylic acid.

The Kolbe nitrile synthesis provides a conventional route where a benzyl bromide is reacted with a cyanide salt to form the phenylacetonitrile. mdpi.com This intermediate can then be hydrolyzed under either acidic or basic conditions to afford the final phenylacetic acid. mdpi.comresearchgate.netpatsnap.comorgsyn.org The choice between acidic or basic hydrolysis can depend on the other functional groups present in the molecule to avoid unwanted side reactions. For instance, acid hydrolysis is often preferred as it can lead to a cleaner reaction profile. orgsyn.org

A specific example involves the preparation of 2-bromo-4,5-dimethoxybenzenepropionitrile, a related compound, which starts from 3,4-dimethoxybenzaldehyde. google.com This aldehyde is first brominated and then converted to a cinnamonitrile derivative. Subsequent reduction yields the desired phenylpropionitrile. google.com This highlights the versatility of nitrile intermediates in constructing complex substituted phenylacetic acid derivatives.

Regioselective Bromination of the Aromatic Ring

The introduction of a bromine atom at a specific position on the aromatic ring is a critical step in the synthesis of this compound. The directing effects of the substituents already present on the ring heavily influence the regioselectivity of this reaction.

Electrophilic Aromatic Substitution for Introducing Bromine

The bromination of the aromatic ring is typically achieved through an electrophilic aromatic substitution (EAS) reaction. nih.govlumenlearning.comlibretexts.orgunizin.orglibretexts.org In this process, an electrophilic bromine species attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with a bromine atom. The mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. nih.govlumenlearning.comlibretexts.orgunizin.orglibretexts.org The stability of this intermediate is a key factor in determining the reaction rate and the position of substitution.

For benzene rings activated with electron-donating groups, such as the two ethoxy groups in the precursor to the target molecule, the ortho and para positions are highly activated towards electrophilic attack. The ethoxy groups, being π-donors, can stabilize the positive charge of the arenium ion through resonance. nih.gov This makes the electrophilic substitution reaction more facile compared to unsubstituted benzene.

Brominating Agent Selection and Reaction Parameter Control (e.g., Br₂, KBrO₃, NBS)

The choice of brominating agent and the control of reaction parameters are crucial for achieving high regioselectivity and yield. Several reagents can be employed for the electrophilic bromination of activated aromatic compounds. acsgcipr.org

Molecular Bromine (Br₂): Often used in conjunction with a Lewis acid catalyst like FeBr₃, molecular bromine is a common brominating agent. lumenlearning.com The catalyst polarizes the Br-Br bond, increasing its electrophilicity.

Potassium Bromate (KBrO₃): This is a powerful oxidizing agent that can serve as a stable source of bromine in acidic solutions. sfdchem.comriccachemical.combakerpedia.comusrtk.org It is recognized as an effective brominating agent for various applications. sfdchem.com

N-Bromosuccinimide (NBS): NBS is a versatile and convenient reagent for bromination. wikipedia.orgacs.orgorganic-chemistry.org It can be used for both radical and electrophilic brominations. organic-chemistry.org For electron-rich aromatic compounds like phenols and their ethers, NBS can provide high regioselectivity, particularly for para-substitution when used in solvents like DMF. wikipedia.orgrsc.org The reaction of NBS with phenols can proceed through the formation of a 2-bromocyclohexadienone intermediate. cdnsciencepub.com The use of NBS often offers milder reaction conditions compared to molecular bromine. wku.edu

The regioselectivity of the bromination can be influenced by factors such as the solvent, temperature, and the presence of catalysts. nih.govorganic-chemistry.org For instance, performing the reaction at lower temperatures can sometimes enhance para-selectivity. nih.gov

Etherification Reactions for Introducing Ethoxy Groups

The two ethoxy groups on the phenyl ring of the target molecule are typically introduced via an etherification reaction. The Williamson ether synthesis is a widely used and versatile method for this transformation. wikipedia.orgchemistrytalk.orgmasterorganicchemistry.combyjus.comyoutube.com

Alkylation of Dihydroxyphenylacetic Acid Precursors

A common strategy involves the alkylation of a dihydroxyphenylacetic acid precursor, such as 3,4-dihydroxyphenylacetic acid (DOPAC). wikipedia.orgpharmgkb.org DOPAC contains the necessary catechol (1,2-dihydroxybenzene) or hydroquinone (B1673460) (1,4-dihydroxybenzene) moiety. mdpi.comualberta.caacs.org The hydroxyl groups of the catechol are deprotonated with a base to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the diethyl ether. wikipedia.orgbyjus.com

The Williamson ether synthesis is generally efficient for primary alkyl halides like ethyl iodide. wikipedia.orgbyjus.com The reaction is typically carried out in a suitable solvent, and the choice of base is important to ensure complete deprotonation of the phenolic hydroxyl groups without causing unwanted side reactions. chemistrytalk.org

Table 1: Key Reactions in the Synthesis of this compound

| Reaction Type | Reactants | Reagents/Conditions | Product |

| Nitrile Formation | Substituted Benzyl Halide, Cyanide Salt | - | Substituted Phenylacetonitrile |

| Nitrile Hydrolysis | Substituted Phenylacetonitrile | Acid or Base, Heat | Substituted Phenylacetic Acid |

| Electrophilic Bromination | 3,4-Diethoxyphenylacetic Acid | Br₂, FeBr₃ or NBS | This compound |

| Etherification (Williamson) | 3,4-Dihydroxyphenylacetic Acid, Ethyl Halide | Base (e.g., NaH, K₂CO₃) | 3,4-Diethoxyphenylacetic Acid |

Advanced Synthetic Approaches

While the classical methods described above are robust, research continues to explore more advanced and efficient synthetic strategies. These can include palladium-catalyzed cross-coupling reactions, which have become powerful tools in organic synthesis. inventivapharma.comresearchgate.net For instance, a Suzuki coupling reaction could potentially be employed to construct the substituted phenylacetic acid framework. inventivapharma.com

Transition Metal-Catalyzed Coupling Reactions in Synthesis of Halogenated Aromatic Acids

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, forming the bedrock of modern synthetic organic chemistry. mdpi.com For the synthesis of halogenated aromatic acids, palladium-catalyzed reactions are particularly prominent due to the catalyst's high activity, selectivity, and tolerance for a wide range of functional groups. nih.gov

The Heck reaction, for instance, involves the palladium-catalyzed coupling of an aryl halide with an alkene. mdpi.comorganic-chemistry.org This method can be adapted to synthesize phenylacetic acid derivatives by reacting a bromoarene, such as a precursor to this compound, with an acrylate (B77674) ester, followed by hydrolysis. The reaction typically employs a palladium(0) catalyst, which can be generated in situ from palladium(II) salts like Pd(OAc)₂, often in the presence of a phosphine (B1218219) ligand and a base. thieme-connect.de The choice of ligand, base, and solvent system is critical for achieving high yields and selectivity, with various protocols developed to enhance efficiency, even in aqueous media or under phosphine-free conditions. organic-chemistry.orgnih.gov

Another powerful strategy is the palladium-catalyzed carbonylation of aryl halides. This reaction introduces a carbonyl group directly from carbon monoxide (CO) gas, which can then be trapped by a nucleophile. nih.gov For the synthesis of a phenylacetic acid derivative, an aryl bromide can be subjected to alkoxycarbonylation (using an alcohol as the nucleophile) to yield a methyl or ethyl ester, which is then hydrolyzed. Systems based on palladium catalysts with specific ligands, such as Xantphos, have been developed to facilitate these reactions at atmospheric pressure, enhancing their practicality and safety. nih.gov These methods are effective for a range of aryl bromides, including those with electron-donating substituents similar to the diethoxy groups on the target molecule. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Aryl Acid/Ester Synthesis

| Reaction Type | Aryl Halide Substrate | Catalyst System | Base/Additives | Solvent | Product Type | Ref |

|---|---|---|---|---|---|---|

| Heck Reaction | Aryl Iodide | Pd(OAc)₂, (2-Tol)₃P | CuI, Et₃N | MeCN | Arylated Acrylate | thieme-connect.de |

| Heck Reaction | Iodobenzene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | Arylated Allylic Alcohol | nih.gov |

| Alkoxycarbonylation | Aryl Bromide | Pd₂(dba)₃, Xantphos | DBU | Toluene/MeOH | Methyl Ester | nih.gov |

| Aminocarbonylation | Aryl Bromide | Pd₂(dba)₃, Xantphos | DBU | Toluene | Amide | nih.gov |

Direct C-H Carboxymethylation Methodologies for Aromatic Systems

Direct C-H functionalization represents a highly atom- and step-economical approach to synthesis, avoiding the need for pre-functionalized starting materials. Direct carboxymethylation of an aromatic C-H bond to form an arylacetic acid is an attractive but challenging transformation. While direct C-H carboxylation of aromatic compounds using CO₂ has seen significant development, direct carboxymethylation is less common. uni.lu

However, related strategies involving the functionalization of a pre-existing group can be considered. For instance, the Willgerodt-Kindler reaction allows for the synthesis of phenylacetic acids from the corresponding acetophenones. This reaction, often performed under phase transfer catalysis (PTC) conditions, converts a ketone into a thioamide, which is then hydrolyzed to the carboxylic acid. researchgate.net

A more direct approach, conceptually related to C-H functionalization, is the enantioselective alkylation of a pre-formed arylacetic acid at the benzylic C-H position. While this modifies an existing acid rather than creating it from an aromatic C-H bond, it highlights modern strategies for functionalizing the α-carbon. Research has shown that arylacetic acids can be deprotonated to form enediolates, which then react with alkyl halides. The use of chiral lithium amides as traceless auxiliaries can achieve high enantioselectivity in these alkylations. nih.gov This methodology has been successfully applied to the large-scale synthesis of complex molecules and is effective for various substituted phenylacetic acids. nih.gov

Table 2: Methodologies for the Synthesis and Functionalization of Phenylacetic Acids

| Method | Starting Material | Key Reagents | Product | Key Features | Ref |

|---|---|---|---|---|---|

| Willgerodt-Kindler | Acetophenones | Sulfur, Morpholine, TEBA (PTC) | Phenylacetic Acids | Converts aryl methyl ketones to acids; PTC reduces reaction time. | researchgate.net |

| Direct Alkylation | Phenylacetic Acid | n-BuLi, Chiral Amine, Alkyl Halide | α-Substituted Phenylacetic Acid | High enantioselectivity; scalable; amine is recoverable. | nih.gov |

| Mandelic Acid Reduction | Mandelic Acids | NaI (cat.), H₃PO₃ | Phenylacetic Acids | Scalable; avoids hazardous reagents; high yield. | organic-chemistry.org |

Optimization and Scalability of Synthetic Routes

The transition from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and sustainability. For the synthesis of this compound, several aspects of the aforementioned routes would require optimization.

In transition metal-catalyzed reactions, catalyst loading is a primary concern due to the high cost of metals like palladium. Optimization involves screening ligands, bases, and solvents to find conditions that maximize the catalyst's turnover number (TON) and turnover frequency (TOF). organic-chemistry.org For instance, the development of a palladium-proline complex allowed for efficient Heck reactions in water under microwave irradiation, significantly shortening reaction times. organic-chemistry.org For carbonylation reactions, moving from high-pressure CO autoclaves to systems that operate at atmospheric pressure, such as the Xantphos-based system, represents a major advance in scalability and safety. nih.gov

The development of a scalable synthesis for phenylacetic acids via the iodide-catalyzed reduction of mandelic acids provides a template for optimization. organic-chemistry.org This method was scaled to a multi-kilogram level by identifying a robust catalytic system (catalytic NaI with stoichiometric H₃PO₃) that avoids the direct handling of corrosive hydroiodic acid and proceeds with high selectivity and yield. organic-chemistry.org Similarly, the direct enantioselective alkylation of phenylacetic acid was successfully scaled up to a 10-gram scale, maintaining high yield and enantioselectivity, demonstrating the robustness of the protocol. nih.gov Key to this scalability was the straightforward, non-chromatographic purification and the efficient recovery of the chiral auxiliary. nih.gov

Table 3: Considerations for Optimization and Scalability

| Synthetic Strategy | Key Optimization Parameter | Scalability Advantage | Potential Challenge | Ref |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Catalyst loading, ligand choice | High functional group tolerance | Cost of palladium, removal of metal traces | organic-chemistry.org, nih.gov |

| Atmospheric Carbonylation | Ligand (e.g., Xantphos), gas dispersion | Avoids high-pressure reactors | Handling of CO gas | nih.gov |

| Mandelic Acid Reduction | Catalyst concentration, temperature | Use of inexpensive, safer reagents | Requires mandelic acid precursor | organic-chemistry.org |

| Direct Alkylation | Stoichiometry of base/auxiliary | High atom economy, simple workup | Cryogenic temperatures may be needed | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4,5 Diethoxyphenyl Acetic Acid

Reactivity Profile of the Carboxylic Acid Functionality

The carboxylic acid group is a key site for various chemical modifications, including esterification, decarboxylation, and conversion to amides and hydrazides.

Esterification Reactions with Alcohols

The carboxylic acid moiety of (2-Bromo-4,5-diethoxyphenyl)acetic acid can readily undergo esterification with various alcohols. These reactions typically proceed under acidic conditions or through the activation of the carboxylic acid. For instance, alkylation with ethyl chloroacetate (B1199739) can yield the corresponding phenoxyacetate (B1228835) ester.

A general representation of this esterification is the reaction with a generic alcohol (R-OH) to form the corresponding ester.

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Product |

| This compound | R-OH | (2-Bromo-4,5-diethoxyphenyl)acetate |

Note: R represents a generic alkyl or aryl group.

Decarboxylation Pathways and Related Transformations

The loss of carbon dioxide from a carboxylic acid, known as decarboxylation, is another potential transformation for this compound. While specific studies on the decarboxylation of this exact compound are not prevalent in the provided search results, the thermal decarboxylation of acetic acid itself has been studied, indicating that such reactions can occur at elevated temperatures. usgs.gov The rate of decarboxylation is influenced by factors such as temperature and the concentration of the undissociated acid. usgs.gov For related compounds, decarboxylation can be part of a reaction sequence, such as the Perkin condensation followed by decarboxylation. nih.gov

Formation of Amide and Hydrazide Derivatives

The carboxylic acid functionality can be converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively. These reactions typically involve the activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent. The resulting amides and hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and other derivatives. For example, substituted phenoxyacetate esters can undergo nucleophilic displacement with hydrazine hydrate, isopropylamine, morpholine, and piperidine (B6355638) to yield the corresponding hydrazide and amide derivatives.

Table 2: Formation of Amide and Hydrazide Derivatives

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Amine (e.g., Isopropylamine, Morpholine) | Amide |

| This compound | Hydrazine Hydrate | Hydrazide |

Reactions Involving the Aryl Bromine Atom

The bromine atom attached to the aromatic ring offers another site for chemical modification, primarily through substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on aryl halides is generally challenging, it can be facilitated by the presence of activating groups or under specific reaction conditions. In the context of related phenoxyacetic acid derivatives, nucleophilic displacement reactions on the ester derivatives have been reported.

Cross-Coupling Reactions (e.g., Sonogashira Coupling of Halogenated Aromatic Acids)

The aryl bromine atom of this compound is a suitable handle for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a particularly relevant example. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org This allows for selective couplings if multiple different halogens are present in a molecule. libretexts.org The Sonogashira reaction has been widely used in the synthesis of complex molecules, including natural products and biologically active compounds. libretexts.orgacs.org

Table 3: General Scheme for Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine base | (2-(Alkynyl)-4,5-diethoxyphenyl)acetic acid |

Note: R represents a generic organic substituent.

Reductive Debromination Studies

The removal of the bromine atom from the aromatic ring of this compound, a process known as reductive debromination, is a significant transformation. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from established methods for the dehalogenation of aryl halides.

Commonly employed methods for reductive debromination include catalytic hydrogenation. This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or hydrazine. The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by a hydrogenolysis step that replaces the bromine atom with a hydrogen atom.

Another approach is the use of metal hydrides, such as lithium aluminum hydride, although this reagent can also reduce the carboxylic acid group. Therefore, careful selection of the reducing agent and reaction conditions is crucial to achieve selective debromination. For instance, microbial or anaerobic bioremediation techniques have been explored for the reductive debromination of polybrominated diphenyl ethers, which could, in principle, be adapted for compounds like this compound. nih.gov

The following table summarizes potential conditions for the reductive debromination of this compound based on analogous reactions with other bromo-aromatic compounds.

| Reagent System | Catalyst/Mediator | Solvent | Typical Conditions |

| H₂ | Pd/C | Ethanol, Methanol | Room temperature to 50°C, 1-4 atm H₂ |

| Ammonium Formate | Pd/C | Methanol | Reflux |

| Hydrazine | Pd/C or Raney Nickel | Ethanol | Reflux |

| Sodium Borohydride | Nickel(II) salt | Methanol | Room temperature |

Transformations of the Diethoxy Substituents

The two ethoxy groups on the phenyl ring are generally stable ether linkages. However, they can undergo specific chemical transformations under certain conditions, including oxidation, reduction, and de-ethylation.

The ether linkages in this compound are relatively inert to standard oxidizing and reducing agents. However, under forcing conditions or with specific reagents, reactions can occur.

Oxidative cleavage of ethers is challenging. Strong oxidizing agents might lead to the degradation of the aromatic ring rather than a selective reaction at the ether. However, recent advances have shown selective functionalization of the α-carbon of aryl alkyl ethers. rsc.org For this compound, this could potentially lead to the introduction of a functional group on the methylene (B1212753) carbon of the ethoxy group.

Reduction of the ether groups is also not a common transformation. The C-O bonds in ethers are strong and not susceptible to reduction by typical hydride reagents under standard conditions. Catalytic hydrogenolysis of the C-O bond in aryl ethers can occur but generally requires high temperatures and pressures, often leading to the reduction of the aromatic ring as well.

The cleavage of the ethyl groups from the ether linkages, known as de-ethylation, is a more feasible transformation. This is often achieved using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a classic reagent for the cleavage of aryl ethers. researchgate.net The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the ethyl group, leading to the formation of a phenoxide and ethyl bromide.

Selective mono- or di-de-ethylation could potentially be controlled by stoichiometry and reaction conditions. For instance, using one equivalent of BBr₃ at low temperatures might favor mono-de-ethylation.

Strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can also cleave ethers. libretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.com The reaction involves protonation of the ether oxygen to form a good leaving group (ethanol), followed by nucleophilic attack of the halide ion on the ethyl group. libretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.com

The table below outlines common reagents for the de-ethylation of aryl ethyl ethers.

| Reagent | Solvent | Typical Conditions |

| Boron Tribromide (BBr₃) | Dichloromethane | -78°C to room temperature |

| Hydroiodic Acid (HI) | Acetic Acid or neat | Reflux |

| Hydrobromic Acid (HBr) | Acetic Acid or neat | Reflux |

| Pyridinium Hydrochloride | Neat | ~200°C |

Mechanistic Studies of Key Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for predicting reactivity and controlling product formation.

Considering the existing substitution pattern, the most likely position for further electrophilic attack is the carbon atom between the two ethoxy groups (C-6 position), which is ortho to both. A study on the bromination of 2,5-dimethoxytoluene, a structurally similar compound, shows that electrophilic substitution occurs at the position activated by the methoxy (B1213986) groups. The mechanism of EAS reactions generally proceeds through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating ethoxy groups.

The carboxylic acid group in this compound provides a handle for the formation of various derivatives, such as esters and amides. If the α-carbon of the acetic acid moiety is further functionalized, a stereocenter can be created. The investigation of stereoselective control in the formation of such derivatives is an important area of research.

For instance, the alkylation of the α-carbon of phenylacetic acid derivatives can be achieved with high enantioselectivity using chiral auxiliaries or chiral catalysts. nih.gov Chiral lithium amides have been used as traceless auxiliaries to direct the stereoselective alkylation of arylacetic acids. nih.gov This approach involves the formation of an enediolate which then reacts with an electrophile. The chiral ligand coordinates to the lithium cation, creating a chiral environment that biases the approach of the electrophile to one face of the enediolate.

Furthermore, the synthesis of axially chiral compounds, such as certain styrenes and allenes, can be achieved with high stereocontrol using chiral catalysts like chiral phosphoric acids. nih.gov While not directly applicable to the current structure, these methodologies highlight the potential for developing stereoselective transformations of derivatives of this compound.

Applications of 2 Bromo 4,5 Diethoxyphenyl Acetic Acid As a Synthetic Precursor and Building Block

Role in the Construction of Functionalized Aromatic Systems

The strategic placement of reactive sites on (2-Bromo-4,5-diethoxyphenyl)acetic acid allows for its elaboration into various classes of functionalized aromatic compounds.

Precursor for Phenethylamine (B48288) Analogues and Related Structures

Phenethylamines are a class of compounds with significant physiological activity. The 2-phenethylamine framework is found in numerous adenosine (B11128) and serotonin (B10506) receptor ligands. mdpi.com this compound can be envisioned as a precursor to bromo-diethoxy-substituted phenethylamine analogues. For instance, N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines have been synthesized and evaluated as 5-HT2A/2C partial agonists. nih.gov The general synthetic strategy often involves the conversion of the carboxylic acid to an amide, followed by reduction to the corresponding amine, yielding the phenethylamine backbone. This approach allows for the introduction of various substituents on the nitrogen atom, leading to a library of analogues for structure-activity relationship studies.

Intermediate in the Synthesis of Halogenated Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities. Halogenated chalcones, in particular, have garnered interest. mdpi.com The synthesis of these derivatives often employs the Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of a base. mdpi.comresearchgate.net

This compound can be converted to the corresponding 2-bromo-4,5-diethoxybenzaldehyde (B184990). This aldehyde can then react with various substituted acetophenones to yield a range of halogenated chalcone derivatives. The synthesis of dimethoxy halogenated chalcones has been achieved through the condensation of dimethoxy benzaldehydes with substituted halogenated benzaldehydes. mdpi.com Similarly, the bromination of hydroxyacetophenones can produce intermediates for chalcone synthesis.

Building Block for Substituted Phenylpropanenitriles

Substituted phenylpropanenitriles are valuable intermediates in the synthesis of various pharmaceuticals. A notable example is the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate for the drug ivabradine. google.com The synthesis can proceed from 2-bromo-4,5-dimethoxy benzaldehyde, which is condensed with cyanoacetic acid followed by reduction and decarboxylation. google.com Another approach involves the reaction of 2-bromo-4,5-dimethoxy benzaldehyde with acetonitrile (B52724). google.com The resulting 2-bromo-4,5-dimethoxycinnamonitrile can then be reduced to the desired phenylpropanenitrile. google.com

Derivatization to Access Diverse Organic Scaffolds

The versatile reactivity of this compound and its derivatives allows for the synthesis of a variety of complex organic scaffolds.

Diaryl Methanes: The corresponding alcohol, (2-bromo-4,5-dimethoxyphenyl)methanol, can undergo alkylation reactions with substituted benzenes in the presence of a Lewis acid like aluminum chloride to produce novel diaryl methanes. nih.govmdpi.com These diaryl methanes can be further modified, for example, by demethylation to yield bromophenol derivatives. nih.govmdpi.com

Indoles: The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. researchgate.net While direct synthesis from this compound is not explicitly detailed, its derivatives can be utilized in established indole syntheses. For instance, a related compound, 2-bromo-4,5-dimethoxy-benzaldehyde, has been used in a copper-catalyzed cyclization with ethyl 2-isocyanoacetate to form a 5,6-dimethoxyindole (B14739) derivative. chim.it The Fischer, Bischler, and Hemetsberger indole syntheses are common methods for preparing methoxy-activated indoles. chim.it

Benzodiazepine (B76468) Analogues: Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of 1,5-benzodiazepine derivatives can be achieved through the reaction of o-phenylenediamine (B120857) with chalcones. chemrevlett.com As this compound is a precursor to chalcones, it indirectly serves as a starting point for benzodiazepine analogues. Furthermore, novel 2,3,4,5-tetrahydro nih.govdiazepino[1,2-a]benzimidazole derivatives have been synthesized through the alkylation of the core structure with reagents like 4-chloroacetic acid fluoroanilide. nih.gov

Contributions to Macromolecular and Material Science Applications

The utility of this compound extends beyond the synthesis of small molecules into the realm of materials science.

Utility in the Production of Monomers, Oligomers, and Polymers from Halogenated Aromatic Acids

Aromatic carboxylic acids are important monomers for the synthesis of various polymers. nih.gov The presence of both a carboxylic acid group and a halogen atom on this compound allows for its potential use in polycondensation reactions. The carboxylic acid can react with alcohols or amines to form ester or amide linkages, while the bromine atom can participate in cross-coupling reactions to create carbon-carbon bonds, leading to the formation of novel oligomers and polymers. The development of aromatic monomers is crucial for producing materials with specific properties, such as high refractive indices for optical applications. researchgate.net While direct polymerization of this compound is not extensively documented, the principles of polymer chemistry suggest its potential as a monomer for creating functionalized polymers.

In-depth Analysis of this compound in Supramolecular Chemistry

Detailed scholarly research on the specific applications of this compound in the realms of supramolecular chemistry and crystal engineering, particularly concerning its role in forming cocrystals through halogen bonding and the design of supramolecular synthons, is not extensively available in the current body of scientific literature.

While the broader field of crystal engineering often utilizes bromo-substituted aromatic compounds for their ability to form halogen bonds, specific studies detailing the behavior of this compound in this context are not prominently documented. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is a significant tool in the rational design of crystal structures. The bromine atom in the specified compound, influenced by the electron-donating diethoxy groups on the phenyl ring, possesses the potential to engage in such interactions with halogen bond acceptors.

Furthermore, the carboxylic acid moiety of this compound provides a robust functional group for the formation of well-defined hydrogen-bonded supramolecular synthons. Carboxylic acids are known to form predictable and stable dimer motifs, which can be a primary organizing force in the assembly of more complex crystalline architectures.

However, without specific experimental data from crystallographic studies on cocrystals involving this compound, a detailed discussion of its role in forming halogen-bonded cocrystals with other aromatic acid derivatives remains speculative. The interplay between potential halogen bonds, hydrogen bonds from the carboxylic acid, and other intermolecular forces such as π-stacking would dictate the final supramolecular assembly.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4,5 Diethoxyphenyl Acetic Acid

Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) Calculations for Optimized Structures

A search for published research yielded no specific Density Functional Theory (DFT) calculations that have been performed to determine the optimized molecular structure of (2-bromo-4,5-diethoxyphenyl)acetic acid. Consequently, data on the most stable geometric configurations and their relative energies are not available.

Analysis of Bond Lengths, Bond Angles, and Torsional Parameters

Without DFT or other computational studies, there is no published analysis of the specific bond lengths, bond angles, and torsional parameters for this compound. Therefore, a data table for these parameters cannot be generated.

Electronic Structure and Reactivity Descriptors

Investigations into the electronic structure and reactivity of this compound through computational methods have not been reported in the available scientific literature.

Frontier Molecular Orbital (FMO) Theory Applications

There are no available studies that apply Frontier Molecular Orbital (FMO) theory to this compound. As a result, information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, which are crucial for predicting chemical reactivity, is not available. A data table for FMO energies and related parameters cannot be compiled.

Evaluation of Charge Distribution and Molecular Electrostatic Potential (MEP)

No published research could be found that details the charge distribution or provides a Molecular Electrostatic Potential (MEP) map for this compound. Such an evaluation would provide insights into the electrophilic and nucleophilic sites of the molecule, but this information is currently unavailable.

Prediction and Interpretation of Spectroscopic Properties

While experimental spectroscopic data may exist, there is a lack of published computational studies aimed at predicting and interpreting the spectroscopic properties (such as IR, NMR, or UV-Vis spectra) of this compound from a theoretical standpoint. Such studies would typically involve methods like DFT to correlate the molecular structure and electronic properties with the observed spectral features.

Computational Vibrational Spectroscopy (e.g., IR Frequencies)

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, is a cornerstone of computational spectroscopy. nih.govresearchgate.net For a molecule like this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), would be utilized to optimize the molecular geometry and calculate the harmonic vibrational frequencies. nih.govresearchgate.net The resulting theoretical infrared (IR) spectrum provides a detailed assignment of vibrational modes.

Based on studies of similar aromatic carboxylic acids, the calculated IR spectrum of this compound would exhibit several characteristic absorption bands. mdpi.comnih.gov The most prominent of these would be the carbonyl (C=O) stretching vibration of the carboxylic acid group, expected in the region of 1700-1750 cm⁻¹. The O-H stretching vibration of the carboxylic acid, typically broad in experimental spectra due to hydrogen bonding, would be calculated to appear in the 3500-3700 cm⁻¹ range for the monomeric form. mdpi.com

Other significant vibrational modes would include the C-H stretching vibrations of the aromatic ring and the ethyl groups, anticipated in the 2900-3100 cm⁻¹ region. The C-O stretching vibrations of the ethoxy groups and the carboxylic acid would also be identifiable, likely in the 1050-1300 cm⁻¹ range. The C-Br stretching vibration would be expected at a lower frequency, typically below 700 cm⁻¹.

A hypothetical table of calculated vibrational frequencies for this compound, based on analogous compounds, is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3500-3700 | Carboxylic acid hydroxyl group |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the phenyl ring |

| Aliphatic C-H Stretch | 2850-3000 | Stretching of C-H bonds in the ethoxy and acetic acid methylene (B1212753) groups |

| C=O Stretch | 1700-1750 | Carbonyl stretch of the carboxylic acid |

| C-C Aromatic Stretch | 1400-1600 | In-plane stretching of the phenyl ring carbons |

| C-O Stretch | 1050-1300 | Stretching of ether and carboxylic acid C-O bonds |

| C-Br Stretch | 500-700 | Stretching of the carbon-bromine bond |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of NMR chemical shifts are a valuable tool for structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These calculations provide theoretical chemical shifts that can be correlated with experimental data, aiding in the assignment of NMR signals. nih.govnih.gov

For this compound, GIAO calculations would predict the chemical shifts for the various protons and carbons in the molecule. The aromatic protons would be expected in the range of 6.5-7.5 ppm, with their precise shifts influenced by the electronic effects of the bromo and diethoxy substituents. The protons of the methylene group in the acetic acid moiety would likely appear around 3.6 ppm, while the ethoxy group protons would have characteristic shifts for the methylene (quartet) and methyl (triplet) protons.

In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal, expected above 170 ppm. The aromatic carbons would resonate in the 110-150 ppm range, with the carbons directly attached to the electronegative oxygen and bromine atoms showing distinct chemical shifts. The methylene carbon of the acetic acid side chain and the carbons of the ethoxy groups would appear at higher fields.

A table of predicted ¹H and ¹³C NMR chemical shifts, based on computational studies of similar substituted phenylacetic acids, is provided below as an illustrative example.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~11-12 | ~175 |

| Methylene (-CH₂COOH) | ~3.6 | ~40 |

| Aromatic Protons | 6.8-7.2 | - |

| Aromatic Carbons | - | 115-150 |

| Ethoxy (-OCH₂CH₃) | ~4.0 (quartet) | ~64 |

| Ethoxy (-OCH₂CH₃) | ~1.4 (triplet) | ~15 |

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry is also instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. For this compound, theoretical studies could investigate various potential reactions.

One area of interest would be the investigation of synthetic pathways, such as the mechanism of its formation from precursors. Another would be the study of its degradation or transformation reactions. For example, the decarboxylation of phenylacetic acids can be a subject of theoretical investigation, exploring the energetic barriers and intermediates involved in the loss of CO₂. mdma.ch

Advanced Analytical Techniques for the Characterization and Purity Assessment of 2 Bromo 4,5 Diethoxyphenyl Acetic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structural integrity of (2-Bromo-4,5-diethoxyphenyl)acetic acid. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide critical information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the expected number and types of carbon atoms, including those in the phenyl ring, the acetic acid moiety, and the ethoxy groups. For the related compound (2,5-Dimethoxyphenyl)acetic acid, characteristic chemical shifts are observed that help in its identification. chemicalbook.com

A study on a similar compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, provides an example of the kind of data obtained from NMR analysis. nih.gov The ¹H NMR spectrum in CDCl₃ showed signals at δ 3.56 (2H, s, CH₂), 3.89 (3H, s, OCH₃), 6.86 (1H, d), 7.19 (1H, dd), and 7.48 (1H, d). nih.gov The ¹³C NMR spectrum in the same solvent exhibited signals at δ 39.9, 56.5, 111.9, 112.2, 127.0, 129.6, 134.6, 155.5, and 178.0. nih.gov This detailed spectral information is crucial for the unambiguous structural confirmation of such compounds.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound

| Nucleus | Chemical Shift (δ) in ppm | Assignment | Reference |

|---|---|---|---|

| ¹H | 3.56 (s, 2H) | CH₂ | nih.gov |

| ¹H | 3.89 (s, 3H) | OCH₃ | nih.gov |

| ¹H | 6.86 (d, 1H) | Aromatic CH | nih.gov |

| ¹H | 7.19 (dd, 1H) | Aromatic CH | nih.gov |

| ¹H | 7.48 (d, 1H) | Aromatic CH | nih.gov |

| ¹³C | 39.9 | CH₂ | nih.gov |

| ¹³C | 56.5 | OCH₃ | nih.gov |

| ¹³C | 111.9, 112.2, 127.0, 129.6, 134.6, 155.5 | Aromatic C | nih.gov |

| ¹³C | 178.0 | C=O | nih.gov |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid groups, and C-H stretches of the aromatic ring and alkyl chains. The NIST WebBook provides a gas-phase IR spectrum for the related compound 2-Bromo-4,5-dimethoxyphenylacetic acid, which serves as a valuable reference. nist.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (Carboxylic acid) | 3300-2500 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=O (Carboxylic acid) | 1725-1700 |

| C=C (Aromatic) | 1600-1450 |

| C-O (Ether and Carboxylic acid) | 1300-1000 |

| C-Br | 700-500 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) of 2-Bromo-4,5-dimethoxyphenylacetic acid is available, providing data on its fragmentation pattern. nist.gov For this compound, the molecular ion peak would confirm its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly equal abundance) would be a key diagnostic feature, resulting in two molecular ion peaks separated by two mass units (M and M+2).

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of the acid. This technique combines the separation power of GC with the detection capabilities of MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are particularly valuable for the analysis of complex mixtures and for achieving high sensitivity and specificity. bohrium.comthermofisher.comnih.gov These methods are instrumental in metabolic studies, as demonstrated in the analysis of metabolites of related compounds. bohrium.comnih.govresearchgate.net A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) utilized LC-MS/MS to quantify its metabolite, 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). bohrium.comnih.gov High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. thermofisher.com Predicted collision cross-section (CCS) values for various adducts of this compound can be calculated to aid in its identification in complex matrices. uni.lu

Table 3: Predicted m/z for Adducts of this compound

| Adduct | Predicted m/z | Reference |

|---|---|---|

| [M+H]⁺ | 303.02266 | uni.lu |

| [M+Na]⁺ | 325.00460 | uni.lu |

| [M-H]⁻ | 301.00810 | uni.lu |

| [M+NH₄]⁺ | 320.04920 | uni.lu |

| [M+K]⁺ | 340.97854 | uni.lu |

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are essential for separating this compound from impurities and for determining its purity.

While this compound itself is not sufficiently volatile for direct GC analysis, it can be derivatized to a more volatile form, such as a methyl or silyl (B83357) ester. GC analysis of such derivatives can be used to assess purity. For instance, the purity of a similar compound, (2-Bromo-4-methoxyphenyl)acetic acid, has been determined by GC. vwr.com

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like this compound. HPLC offers high resolution, sensitivity, and reproducibility. By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from any starting materials, by-products, or degradation products. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for accurate quantification of purity. A validated LC-MS/MS method was developed for the quantification of the related compound 4-bromo-2,5-dimethoxyphenylacetic acid in human plasma, highlighting the utility of liquid chromatography for quantitative analysis. bohrium.comnih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a cornerstone chromatographic technique extensively utilized in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness. Its primary applications in the context of this compound include monitoring the progress of its synthesis and performing rapid purity screens of isolated materials. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel on a solid support) and a liquid mobile phase (the eluent or solvent system).

In a typical synthesis of this compound, TLC would be employed to track the consumption of starting materials and the formation of the product over time. Small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The plate is then developed in a chamber containing a pre-selected solvent system. The choice of the mobile phase is critical and is empirically determined to achieve optimal separation between the reactants, intermediates, and the desired product. For a molecule with the polarity of this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate (B1210297) or methanol) is commonly used to modulate the retention factor (Rf) values of the spots.

After development, the separated spots are visualized, typically under UV light if the compounds are UV-active, or by using a staining agent. The Rf value for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

While specific experimental data on the TLC analysis of this compound is not extensively detailed in publicly accessible scientific literature, a hypothetical monitoring of its synthesis can be illustrated.

Hypothetical TLC Monitoring of the Synthesis of this compound

| Reaction Time (hours) | Starting Material Rf | Product Rf | Observations |

| 0 | 0.65 | - | Only starting material is present. |

| 2 | 0.65 | 0.30 | A new spot for the product appears; starting material is still prominent. |

| 4 | 0.65 | 0.30 | The intensity of the product spot increases while the starting material spot diminishes. |

| 6 | - | 0.30 | The starting material spot is no longer visible, indicating the reaction is likely complete. |

This table is for illustrative purposes only, as specific Rf values are dependent on the exact TLC conditions (stationary and mobile phases) used.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior, physical properties, and potential polymorphic forms.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

As of the latest searches of crystallographic databases, a specific crystal structure for this compound has not been reported. However, if a suitable single crystal were to be grown, X-ray crystallographic analysis would yield invaluable structural data. For instance, it would confirm the substitution pattern on the phenyl ring, revealing the precise locations of the bromo and diethoxy groups relative to the acetic acid moiety. Furthermore, it would provide detailed insight into the conformation of the ethoxy and acetic acid side chains.

Q & A

Basic Research Questions

Q. What is an optimized synthetic route for (2-Bromo-4,5-diethoxyphenyl)acetic acid, and how can reaction conditions be controlled to improve yield?

- Methodology : Bromination of the parent phenylacetic acid derivative (e.g., 2-(4,5-diethoxyphenyl)acetic acid) using Br₂ in acetic acid at room temperature for 18 hours, followed by quenching with Na₂S₂O₃ to eliminate excess bromine. Recrystallization in EtOAc/petroleum ether achieves high purity (82% yield reported for a dimethoxy analog) .

- Key Considerations :

- Dropwise addition of Br₂ to avoid exothermic side reactions.

- Strict temperature control (room temperature) to minimize decomposition.

- Use of Na₂S₂O₃ ensures complete bromine neutralization, critical for safety and reproducibility.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to analogous compounds (e.g., 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid: δ 3.76 ppm for CH₂, δ 7.04/6.79 ppm for aromatic protons) .

- HRMS : Validate molecular ion [M-H]⁻ (e.g., m/z 272.9778 for C₁₀H₁₀O₄Br) .

- Recrystallization : Use solvent mixtures like EtOAc/petroleum ether to achieve ≥97% purity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., ethoxy vs. methoxy) influence the reactivity of brominated phenylacetic acid derivatives?

- Substituent Analysis :

| Substituent | Reactivity with Br₂ | Yield (%) | Reference |

|---|---|---|---|

| 4,5-Dimethoxy | Moderate (82%) | ||

| 4,5-Difluoro | High (needs study) | ||

| 4,5-Diethoxy | Expected slower due to larger alkoxy groups | — |

- Mechanistic Insight : Ethoxy groups increase steric hindrance, potentially slowing bromination compared to methoxy analogs. Electronic effects (e.g., electron-donating ethoxy) may direct bromination to the ortho position .

Q. How should researchers address contradictory biological activity data in derivatives, such as anti-cancer hydrazides?

- Case Study : (2-Bromo-4,5-dimethoxyphenyl)acetic acid hydrazide derivatives showed anti-cancer activity in Ehrlich tumor models but underperformed compared to 6-mercaptopurine .

- Resolution Strategies :

- Dose Optimization : Test higher concentrations or prodrug formulations.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance target binding .

- In Silico Screening : Use molecular docking to prioritize derivatives with improved affinity for cancer targets.

Q. What crystallographic techniques are suitable for resolving structural ambiguities in brominated phenylacetic acid derivatives?

- Protocol :

- Single-Crystal X-Ray Diffraction : Resolve bond lengths/angles (e.g., monoclinic P2₁/c space group for 2-(3-bromo-4-methoxyphenyl)acetic acid: a = 12.5022 Å, β = 93.573°) .

- Data Collection : Use a Bruker SMART APEXII diffractometer with graphite-monochromated Cu-Kα radiation .

- Application : Confirm regioselectivity of bromination and assess intermolecular interactions (e.g., hydrogen bonding) influencing crystal packing.

Data Contradiction Analysis

Q. Why might NMR spectra of this compound deviate from predicted values?

- Potential Causes :

- Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift aromatic proton signals by 0.1–0.3 ppm .

- Tautomerism : Keto-enol equilibrium in acetic acid derivatives may split CH₂ peaks.

- Mitigation : Use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm substituent positions .

Methodological Recommendations

- Synthetic Reproducibility : Standardize Br₂ stoichiometry (1.1 eq.) and reaction time (18–24 hrs) for scalable bromination .

- Biological Testing : Pair in vitro assays (e.g., enzyme inhibition) with in vivo models to validate therapeutic potential .

- Data Reporting : Include full crystallographic parameters (e.g., R-factor, Z-score) to enable structural comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.